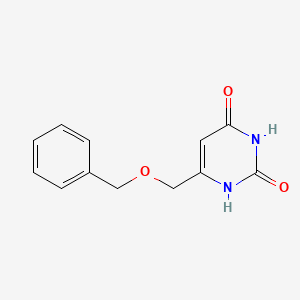

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Descripción

Historical Context and Discovery in Pyrimidine Chemistry

The discovery and development of pyrimidine chemistry traces its origins to fundamental observations in biochemistry and natural product isolation during the 18th and 19th centuries. The first encounter with pyrimidine-related structures occurred in 1776 when C. W. Scheele isolated uric acid, a purine derivative containing a pyrimidine ring system, from urinary calculi. This initial discovery laid the groundwork for subsequent investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the synthesis of complex pyrimidine derivatives such as this compound.

The systematic study of pyrimidine derivatives began in earnest during the 19th century with several pivotal discoveries. In 1818, Brugnatelli achieved the isolation of alloxan, the first true pyrimidine derivative, through the oxidation of uric acid with nitric acid. This breakthrough demonstrated the accessibility of pyrimidine structures through chemical manipulation and established the foundation for synthetic pyrimidine chemistry. The significance of this discovery extended beyond mere structural characterization, as it revealed the potential for creating novel compounds with modified biological properties.

The transition from natural product isolation to synthetic methodology occurred in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative. His preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride marked a crucial advancement in synthetic methodology. This synthetic approach demonstrated the feasibility of constructing pyrimidine rings through rational design, opening pathways for the development of structurally diverse derivatives including the modern benzyloxy-substituted compounds.

The systematic investigation of pyrimidine chemistry accelerated significantly with the contributions of Pinner in 1884, who developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's work was particularly influential as he not only developed practical synthetic methods but also proposed the nomenclature "pyrimidin" in 1885, combining the terms "pyridine" and "amidine" to reflect the structural relationship between these heterocyclic systems. The parent pyrimidine compound was finally synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction with zinc dust in hot water.

Pharmacological Significance of Pyrimidine-2,4-dione Derivatives

The pharmacological importance of pyrimidine-2,4-dione derivatives has been extensively documented across multiple therapeutic areas, with these compounds demonstrating remarkable versatility in biological applications. The structural framework of pyrimidine-2,4-dione provides a privileged scaffold that enables interactions with diverse biological targets while maintaining favorable pharmacokinetic properties. Research has consistently demonstrated that modifications to this core structure, particularly through substitution patterns such as those found in this compound, can significantly enhance biological activity and selectivity.

Recent investigations into pyrimidine-2,4-diamine analogues have revealed promising anticancer activities against multiple cancer cell lines. These studies demonstrated that strategic structural modifications can lead to compounds with significant inhibitory effects against colorectal cancer HCT116 cells and non-small cell lung cancer A549 cells. The mechanisms underlying these activities involve the induction of cell cycle arrest and cellular senescence through persistent DNA damage, highlighting the potential for pyrimidine derivatives to serve as effective chemotherapeutic agents. Additionally, these compounds have shown capabilities in inhibiting cancer cell adhesion, migration, and invasion processes, suggesting broader therapeutic applications beyond direct cytotoxicity.

The antiviral properties of pyrimidine-2,4-dione derivatives represent another significant area of pharmacological interest. Compounds within this structural class have demonstrated dual inhibitory activities against Human Immunodeficiency Virus reverse transcriptase and integrase enzymes. The benzyloxy-substituted derivatives, particularly those with modifications at the 6-position, have shown enhanced integrase activity while retaining reverse transcriptase inhibition capabilities. These findings suggest that structural modifications such as N-3 hydroxylation can fine-tune the biological activity profile, potentially leading to more effective antiviral therapeutics with improved selectivity and reduced resistance development.

The therapeutic potential extends beyond oncology and virology to include neurological applications. Pyrimidine-2,4-dione derivatives have been investigated as P2X7 receptor antagonists, with structure-activity relationship studies revealing that specific substitution patterns can yield compounds with nanomolar potency. These findings are particularly relevant for inflammatory conditions, as P2X7 receptor antagonism has been associated with anti-inflammatory effects and potential therapeutic benefits in neuroinflammatory diseases.

| Therapeutic Area | Target | Activity Type | Potency Range | Clinical Relevance |

|---|---|---|---|---|

| Oncology | GTSE1 | Transcription Suppression | Low micromolar | Colorectal and lung cancer |

| Virology | HIV RT/IN | Enzyme Inhibition | Submicromolar | Antiviral therapy |

| Neurology | P2X7 Receptor | Antagonism | 10-30 nanomolar | Anti-inflammatory |

| DNA Repair | PARP-1 | Enzyme Inhibition | 3-5 nanomolar | Cancer combination therapy |

Positional Isomerism in Benzyloxy-Substituted Pyrimidinediones

The phenomenon of positional isomerism in benzyloxy-substituted pyrimidinediones represents a critical factor in determining biological activity and chemical reactivity patterns. The comparison between 5-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione and this compound reveals significant differences in both molecular properties and biological activities, despite their identical molecular formulas and weights of C₁₂H₁₂N₂O₃ and 232.23 g/mol respectively.

The 5-substituted isomer, with PubChem CID 309850, demonstrates distinct structural characteristics that influence its interaction with biological targets. The positioning of the benzyloxymethyl group at the 5-position creates specific spatial arrangements that affect both through-space and through-bond interactions with the pyrimidine ring system. These interactions are particularly important in determining the compound's ability to engage with enzyme active sites and receptor binding domains. The through-space interactions in the 5-position allow for potential interactions with the C4=O group depending on the tautomeric form, which can significantly influence binding affinity and selectivity.

In contrast, the 6-substituted isomer, corresponding to the primary subject of this analysis, exhibits a different pattern of molecular interactions due to the altered positioning of the benzyloxymethyl substituent. The 6-position substitution enables through-space interactions with the nitrogen or NH group at position 1, creating distinct binding characteristics compared to its 5-substituted counterpart. This positional difference has been shown to influence the compound's ability to interact with various biological targets, particularly in antiviral applications where the 6-substituted derivatives have demonstrated enhanced integrase inhibitory activity.

The electronic effects of positional isomerism extend beyond simple steric considerations to include significant alterations in electron density distribution throughout the pyrimidine ring system. The 6-position substitution pattern in this compound creates a unique electronic environment that facilitates specific types of molecular recognition events. This is particularly evident in structure-activity relationship studies where minor positional changes have resulted in dramatically different biological activity profiles.

Synthetic accessibility also varies between these positional isomers, with different synthetic routes required for their preparation. The synthesis of this compound typically involves alkylation reactions using activated sugar analogues or related electrophilic species. The regioselectivity of these reactions can be influenced by the electronic properties of the pyrimidine ring and the nature of the alkylating agent, making the controlled synthesis of specific positional isomers a critical consideration in medicinal chemistry optimization programs.

| Isomer | Position | PubChem CID | Key Interactions | Biological Focus |

|---|---|---|---|---|

| 5-substituted | C-5 | 309850 | C4=O through-space | General pyrimidine activities |

| 6-substituted | C-6 | 121205518 | N1/NH through-space | Enhanced antiviral activity |

Propiedades

IUPAC Name |

6-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-6-10(13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEAKDZSTANWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral research. This article explores the compound's synthesis methods, biological activities, and relevant case studies to provide a comprehensive overview of its potential applications.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.23 g/mol

- CAS Number : 1917300-26-5

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves a one-pot oxidizing process using sodium hydride (NaH) and meta-chloroperbenzoic acid (m-CPBA). This method has shown yields ranging from 60% to 70% and allows for the introduction of hydroxyl groups that enhance biological activity .

Antiviral Activity

One of the most significant findings regarding the biological activity of this compound is its anti-HIV properties. The compound exhibits both reverse transcriptase (RT) and integrase (IN) inhibitory activities. In studies, modifications such as N-3 hydroxylation resulted in increased IN activity while retaining RT activity .

Table 1: Biological Activity Summary

| Activity Type | Assay Method | Result |

|---|---|---|

| Anti-HIV RT | ELISA | Inhibitory activity observed |

| Anti-HIV IN | Phosphorylation of DNA package | Enhanced activity post N-hydroxylation |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated alongside its antiviral efficacy. In vitro studies indicate that while the compound demonstrates potent antiviral activity, it maintains low cytotoxicity levels, making it a promising candidate for further development in therapeutic applications .

Study on Synthesis and Activity

A detailed study focused on the synthesis of derivatives of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione highlighted its improved anti-HIV properties post-modification. The study utilized advanced NMR techniques to confirm structural integrity and explored various substitutions to optimize biological activity .

Comparative Analysis with Related Compounds

In comparative analyses with other pyrimidine derivatives, compounds containing similar benzyloxy groups exhibited enhanced antiviral activities against Hepatitis B virus (HBV) RNase H. The structure–activity relationship (SAR) studies indicated that specific substitutions on the benzyl moiety significantly influenced antiviral potency .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antiviral agent, particularly against HIV. Its mechanism involves the inhibition of reverse transcriptase (RT), an enzyme critical for the replication of the HIV virus.

- Mechanism of Action : The compound acts as a non-nucleoside inhibitor of HIV-1 RT by binding to its active site, thereby disrupting the viral replication cycle. This inhibition leads to a significant reduction in viral load in infected cells.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit various enzymes involved in metabolic pathways. It has been studied for its potential to modulate cell signaling pathways and gene expression, which can impact cellular metabolism and reduce cytopathic effects in infected cells.

Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Antiviral Properties

Studies have demonstrated that this compound exhibits significant antiviral activity against HIV. The compound's ability to inhibit HIV-1 RT has been validated through various biochemical assays .

Case Studies

- In vitro Studies : In laboratory settings, the compound has shown stable inhibitory activity against HIV-1 RT over time. The effects vary with dosage; lower doses effectively reduce viral replication without significant toxicity.

- Animal Models : Research involving animal models indicates that this compound can significantly decrease viral loads when administered at therapeutic doses, highlighting its potential for further development as an antiviral drug.

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine-2,4-diones are highly dependent on substituents at positions 3, 5, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility and Lipophilicity: The benzyloxymethyl group in the target compound increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to polar analogs like 6-amino-1,3-dimethylpyrimidine-2,4-dione (logP ~0.8) .

Electronic Effects :

- While DFT data for the target compound is unavailable, pyrido[2,3-d]pyrimidines with hydroxybenzoyl groups exhibit charge transfer via NBO analysis, correlating with their kinase inhibitory activity . The benzyloxymethyl group likely induces similar electron redistribution, stabilizing interactions with HIV enzymes.

Métodos De Preparación

Preparation Methods of 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

One-Pot Oxidative Synthesis Using Sodium Hydride and m-Chloroperbenzoic Acid (m-CPBA)

A prominent and efficient method for preparing this compound involves a one-pot oxidation process utilizing sodium hydride (NaH) and m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Procedure Summary:

- The starting material undergoes N-3 hydroxylation via oxidation.

- Sodium hydride acts as a base to deprotonate the substrate.

- m-CPBA serves as the oxidant to introduce the hydroxyl group at the N-3 position.

- The reaction proceeds in a single step, simplifying the synthesis.

Outcomes:

- The yield of the reaction typically ranges from 60% to 70%.

- The product is obtained with good purity, confirmed by spectroscopic methods.

- The structure is verified by proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).

Advantages:

- The method is convenient and efficient, reducing the number of synthetic steps.

- It enhances the biological activity profile by introducing N-3 hydroxylation, which retains anti-HIV reverse transcriptase (RT) activity and adds anti-HIV integrase (IN) activity.

Reference Data Table:

Purification and Characterization

Post-reaction, the crude product is typically purified by standard chromatographic techniques such as flash chromatography using hexane/ethyl acetate mixtures. The purified compound is isolated as a white solid.

- [^1H NMR](pplx://action/followup) and ^13C NMR spectra confirm the expected chemical shifts corresponding to the benzyloxy methyl group and pyrimidine ring protons and carbons.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.

Related Synthetic Procedures for Analogous Compounds

While direct preparation methods for this compound are limited, related compounds with similar pyrimidine cores and benzyloxy substituents have been synthesized under comparable conditions, providing insight into reaction optimization.

- For example, 6-(cyclohexylmethyl)-1-((benzyloxy)methyl)-5-substituted pyrimidine-2,4(1H,3H)-diones were prepared with yields ranging from 43% to 90% using similar synthetic strategies involving benzyloxy methylation and substitution on the pyrimidine ring.

- These methods involve purification by combiflash chromatography and characterization by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

Although these compounds differ in substitution patterns, the synthetic approach involving benzyloxy methylation and subsequent functional group transformations provides a framework applicable to the target compound's preparation.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purification | Characterization | Notes |

|---|---|---|---|---|---|

| One-pot oxidation (NaH + m-CPBA) | Sodium hydride, m-CPBA, single step | 60-70 | Chromatography (flash) | ^1H NMR, ^13C NMR, MS | Efficient, adds N-3 hydroxylation, bioactive |

| Analogous benzyloxy methylation | Various alkylating agents, standard conditions | 43-90 | Combiflash chromatography | ^1H NMR, ^13C NMR, HRMS | Useful for structural analogs, variable yields |

Q & A

Q. What are the key synthetic routes for preparing 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via alkylation of pyrimidine-2,4-dione precursors. A common method involves reacting pyrimidine-2,4(1H,3H)-dione with benzyl chlorides or bromides in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the benzyloxymethyl group at the 6-position. For example, analogous syntheses of substituted pyrimidine-diones use alkylation with benzyl halides at 60–80°C for 4–10 hours, followed by recrystallization from ethanol or water .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm, pyrimidine ring protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Determines dihedral angles between the pyrimidine ring and benzyloxy groups, as seen in related compounds (e.g., dihedral angles of 62–70° between aromatic rings in analogous structures) .

Q. What solvents and reaction conditions optimize the synthesis of pyrimidine-dione derivatives?

Polar aprotic solvents (DMF, DMSO) with anhydrous K₂CO₃ or NaH as bases are optimal for alkylation. Reflux conditions (60–100°C) for 6–12 hours typically yield high-purity products. For example, 6-methylpyrimidine-dione derivatives are synthesized in DMF with K₂CO₃ at 80°C for 8 hours .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring increase the electrophilicity of the methylene carbon, enhancing nucleophilic attack. For instance, 5-chloro-substituted pyrimidine-diones undergo faster SN2 reactions with amines compared to unsubstituted analogs . Kinetic studies using HPLC or LC-MS can quantify reaction rates under varying electronic environments .

Q. What analytical strategies resolve contradictions in spectral data for pyrimidine-dione derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures .

- DFT calculations : Predict and correlate experimental IR or UV-Vis spectra with computational models to validate structural assignments .

Q. How can the thermal stability of this compound be assessed for material science applications?

Thermogravimetric analysis (TGA) under nitrogen or air (heating rate: 10°C/min) determines decomposition temperatures. For example, similar pyrimidine-diones show stability up to 200°C, with mass loss corresponding to benzyloxy group degradation . Differential scanning calorimetry (DSC) further reveals phase transitions or melting points .

Q. What methodologies evaluate the biological activity of this compound in antiviral studies?

- Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., HIV reverse transcriptase) at varying concentrations (IC₅₀ determination) .

- Cellular cytotoxicity assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Methodological Considerations

Q. How can reaction yields be improved for N-alkylation of pyrimidine-diones?

Q. What computational tools predict the regioselectivity of electrophilic attacks on pyrimidine-diones?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient sites on the pyrimidine ring. Fukui indices or electrostatic potential maps guide predictions for substitutions at the 5- or 6-positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.